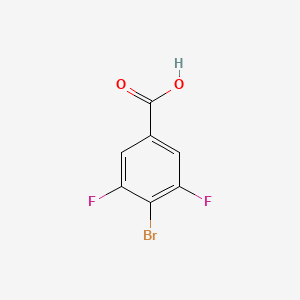

4-Bromo-3,5-difluorobenzoic acid

Description

Significance of Aryl Halides in Contemporary Organic Synthesis

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. numberanalytics.comchemistrylearner.com Their importance lies in their versatility as intermediates for creating more complex molecules. numberanalytics.com The carbon-halogen bond in aryl halides allows for a variety of chemical transformations, most notably cross-coupling reactions. chemistrylearner.comfiveable.me

These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, a crucial step in the synthesis of pharmaceuticals, agrochemicals, and novel materials. chemistrylearner.comfiveable.me The reactivity of aryl halides in these reactions is dependent on the specific halogen, with reactivity generally increasing from chlorine to bromine to iodine. fiveable.me This predictable reactivity allows chemists to design synthetic routes with a high degree of control. fiveable.me Furthermore, aryl halides can be converted into organometallic reagents, such as Grignard reagents, further expanding their synthetic utility. fiveable.me

The Distinctive Influence of Fluorine and Bromine Substituents on Aromatic Systems

The presence of fluorine and bromine atoms on an aromatic ring significantly alters its electronic properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) ring towards electrophilic substitution more than other halogens. vaia.com However, the lone pairs on the fluorine atom can participate in resonance, which can stabilize the aromatic ring. nih.gov This dual influence of induction and resonance is a key feature of fluorinated aromatics. The substitution of fluorine atoms can lead to increased thermal stability and chemical resistance in polymers containing these moieties. nih.gov

Bromine, while also electronegative, is less so than fluorine. It also deactivates the aromatic ring towards electrophilic attack, but to a lesser extent. vaia.com The larger size of the bromine atom compared to fluorine can also introduce steric effects that influence reaction pathways. In electrophilic aromatic substitution reactions, both fluorine and bromine are ortho, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring. vaia.com The differing reactivity between C-F and C-Br bonds allows for selective transformations, making polyhalogenated compounds valuable synthetic intermediates.

Overview of 4-Bromo-3,5-difluorobenzoic Acid's Position in Chemical Research

This compound is a specialized halogenated benzoic acid derivative that serves as a key intermediate in the synthesis of various high-value chemicals. bldpharm.comfishersci.ca Its trifunctional nature, possessing a carboxylic acid group, two fluorine atoms, and a bromine atom, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures. The presence of both fluorine and bromine atoms offers orthogonal reactivity, enabling selective chemical transformations at different positions on the aromatic ring. It is recognized as a valuable building block in medicinal chemistry for the development of new therapeutic agents and in materials science for creating novel materials with specific properties. fishersci.ca

Table 1. Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 651027-00-8 fishersci.ca |

| Molecular Formula | C7H3BrF2O2 fishersci.ca |

| Molecular Weight | 237.00 g/mol fishersci.ca |

| IUPAC Name | This compound fishersci.ca |

| SMILES | OC(=O)C1=CC(F)=C(Br)C(F)=C1 fishersci.ca |

| InChI Key | NLLRAEQVOZOSBB-UHFFFAOYSA-N fishersci.ca |

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLRAEQVOZOSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465479 | |

| Record name | 4-Bromo-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651027-00-8 | |

| Record name | 4-Bromo-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing

The preparation of halogenated benzoic acids often involves electrophilic aromatic substitution reactions, where a halogen is introduced onto the benzene (B151609) ring. libretexts.org For bromination, a catalyst such as a ferric or aluminum halide is typically required to activate the bromine molecule, making it a sufficiently strong electrophile to react with the aromatic ring. libretexts.org The synthesis of fluorinated compounds can be more challenging due to the high reactivity of elemental fluorine. libretexts.org Therefore, alternative methods, such as the Sandmeyer reaction, which converts an amino group into a halogen via a diazonium salt, are often employed. chemistrylearner.com

One documented synthesis of a related compound, 4-bromo-2,5-difluorobenzoic acid, starts from 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com This starting material is treated with n-butyllithium in diethyl ether at low temperatures, followed by the addition of dry ice (solid carbon dioxide). chemicalbook.com The resulting mixture is then acidified to yield the final product. chemicalbook.com Another approach for preparing a similar isomer, 5-bromo-2,4-difluorobenzoic acid, involves the bromination of 2,4-difluorobenzoic acid using a brominating agent in sulfuric acid, followed by esterification, purification via distillation, and subsequent hydrolysis. google.com

Reactivity and Mechanistic Investigations of 4 Bromo 3,5 Difluorobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS)

For 4-Bromo-3,5-difluorobenzoic acid, the aromatic ring is significantly deactivated towards electrophilic attack. This is due to the cumulative electron-withdrawing inductive effects of the two fluorine atoms, the bromine atom, and the carboxylic acid group. All substituents pull electron density away from the ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org

The directing effects of the substituents are as follows:

-COOH: A strong deactivating group that directs incoming electrophiles to the meta position (C2 and C6).

-F and -Br: Deactivating groups that direct incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org

Nucleophilic Aromatic Substitution (NAS)

The high degree of electron withdrawal from the substituents that hinders electrophilic substitution instead activates the ring for nucleophilic aromatic substitution (SNAr). youtube.com This reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org In this compound, all three halogen substituents and the carboxyl group serve as activating groups for NAS.

The generally accepted mechanism proceeds in two steps:

Addition: A strong nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing groups. youtube.comlibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

Fluorine is typically a better leaving group than bromine in SNAr reactions, despite C-F bonds being stronger than C-Br bonds. This is because the highly electronegative fluorine atom strongly stabilizes the transition state and the Meisenheimer complex. Therefore, nucleophilic attack is most likely to occur at the C3 or C5 positions, leading to the displacement of a fluorine atom.

The Influence of Halogen Substituents on Reaction Kinetics and Thermochemical Profiles

The halogen substituents (F and Br) on the benzoic acid ring exert a significant influence on the kinetics and thermodynamics of its reactions, primarily through a combination of inductive and resonance effects.

| Substituent Effect | Description | Influence on this compound |

| Inductive Effect (-I) | Withdrawal of electron density from the ring through the sigma bond due to the halogen's high electronegativity. libretexts.org | All halogens (F, Br) and the COOH group are strongly deactivating. Fluorine is more electronegative than bromine, so its inductive effect is stronger. This significantly slows the rate of electrophilic substitution by increasing the activation energy. libretexts.org |

| Resonance Effect (+R) | Donation of electron density to the ring through the pi system via the halogen's lone pairs. pressbooks.pub | This effect is weaker than the inductive effect for halogens. It directs electrophiles to ortho/para positions by stabilizing the carbocation intermediate. pressbooks.pub In NAS, it helps stabilize the anionic Meisenheimer complex. |

Reaction Kinetics: In electrophilic aromatic substitution, the strong deactivating inductive effects of the halogens and the carboxyl group dominate, leading to slow reaction rates. The activation energy for the formation of the carbocation intermediate (arenium ion) is substantially increased. libretexts.org

In nucleophilic aromatic substitution, these same electron-withdrawing groups accelerate the reaction. They stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining addition step. youtube.comlibretexts.org The high electronegativity of the fluorine atoms makes the carbons to which they are attached (C3 and C5) highly electrophilic and susceptible to nucleophilic attack.

Thermochemical Profiles: The thermochemical profile of reactions involving this compound is shaped by the stability of intermediates and products.

EAS: The carbocation intermediate is destabilized by the electron-withdrawing substituents, making its formation energetically unfavorable.

Analysis of Intramolecular and Intermolecular Interactions Governing Reactivity

Beyond covalent bonds, non-covalent interactions within and between molecules of this compound dictate its physical properties and reactivity.

Intramolecular Interactions: Potential intramolecular interactions, such as those between the carboxylic acid group and the adjacent fluorine atoms at C3 and C5, can influence the molecule's conformation. Steric hindrance between the bulky bromine and the adjacent fluorine atoms is minimal due to the planar nature of the benzene (B151609) ring. The orientation of the carboxylic acid group relative to the ring can be influenced by repulsive or attractive forces with the ortho-fluorine atoms, potentially affecting its acidity and reactivity.

Intermolecular Interactions: These forces are crucial in the solid state and in solution, affecting properties like melting point, solubility, and crystal structure.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, it is expected to form strong dimeric structures where two molecules are held together by a pair of O-H···O hydrogen bonds. This is a very common motif for carboxylic acids.

Halogen Bonding: The bromine atom can participate in halogen bonding. The electron-withdrawing fluorine and carboxyl groups enhance the positive character of the "σ-hole" on the bromine atom, making it a better halogen bond donor to interact with Lewis bases (nucleophiles). nsf.gov This interaction can play a role in directing the approach of reagents and stabilizing crystal packing.

π-π Stacking: The electron-deficient nature of the aromatic ring, caused by the electron-withdrawing substituents, can promote π-π stacking interactions with electron-rich aromatic systems.

These interactions collectively influence the accessibility of reactive sites on the molecule. For example, strong intermolecular hydrogen bonding in the solid state might necessitate the use of polar, hydrogen-bond-disrupting solvents to achieve good reactivity in solution.

Identification of Common Side Reactions in Derivative Synthesis and Mitigation Strategies

The synthesis of derivatives from this compound, such as amides, esters, or acid chlorides, requires careful control to avoid unwanted side reactions.

| Derivative Synthesis | Desired Reaction | Potential Side Reaction(s) | Mitigation Strategies |

| Acid Chloride Formation | R-COOH + SOCl₂ → R-COCl | Nucleophilic substitution of a fluorine atom if the reaction is performed at high temperatures for extended periods. | Use thionyl chloride (SOCl₂) at moderate temperatures, often with a catalytic amount of DMF. chemicalbook.com Remove excess reagent under reduced pressure after the reaction is complete. |

| Amide/Ester Formation | R-COOH + Amine/Alcohol → R-CONH₂/R-COOR' | If using a strong base with an amine, nucleophilic substitution of a halogen (likely F) on the ring can compete with amide formation. | Use standard peptide coupling reagents (e.g., DCC, EDC) which activate the carboxyl group under mild, neutral pH conditions. Avoid strong bases and high temperatures. |

| Ring Substitution Reactions | Nucleophilic substitution of a specific halogen. | Lack of selectivity, leading to a mixture of products where F or Br is substituted. Under very harsh basic conditions, elimination to form a benzyne (B1209423) intermediate could occur, followed by non-selective addition. youtube.com | Control reaction temperature carefully (low temperatures favor selectivity). Choose the nucleophile and solvent to maximize selectivity for the desired leaving group (e.g., SNAr at a C-F bond is often kinetically favored). nih.gov |

| Decarboxylation | N/A | Loss of CO₂ from the carboxylic acid group at very high temperatures, leading to the formation of 1-bromo-2,4-difluorobenzene (B57218). | Avoid excessive heating during reactions and distillations unless decarboxylation is the desired outcome. |

A key strategy in the derivatization of polyhalogenated aromatic compounds is sequential substitution. By carefully controlling the reaction conditions and the nucleophile, it is possible to selectively replace one halogen at a time, taking advantage of the different reactivities of fluorine and bromine in SNAr reactions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3,5 Difluorobenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis (FT-IR and FT-Raman)

In a study on the related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, Density Functional Theory (DFT) calculations were employed to determine its vibrational frequencies. researchgate.netbanglajol.info This computational approach, often using the B3LYP/6-311++G(d,p) level of theory, allows for the prediction of infrared spectra and the analysis of normal modes of vibration. researchgate.netbanglajol.info For 4-Bromo-3,5-difluorobenzoic acid, the FT-IR and FT-Raman spectra are expected to exhibit characteristic bands corresponding to its constituent functional groups.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad absorption band is anticipated in the high-frequency region of the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretching: A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid is expected around 1700 cm⁻¹. The exact position can be influenced by dimerization and electronic effects of the substituents.

C-F Stretching: Strong absorptions associated with the carbon-fluorine stretching vibrations are predicted to appear in the 1100-1300 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region, typically between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring, including C-H stretching and C=C ring stretching, would be observed at their characteristic frequencies.

Studies on similar molecules, such as 2-amino-4,5-difluorobenzoic acid, have utilized both experimental and theoretical methods to assign vibrational modes, providing a valuable reference for interpreting the spectra of related compounds. americanelements.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | ~1700 |

| Aryl Halide | C-F Stretch | 1100-1300 |

| Aryl Halide | C-Br Stretch | 500-600 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Stretch | ~3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing a detailed map of the carbon-hydrogen framework and the electronic environment of fluorine atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would offer unambiguous evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of this signal would be influenced by the deshielding effects of the fluorine, bromine, and carboxylic acid groups. Additionally, a broad singlet corresponding to the acidic proton of the carboxyl group would be observed, typically at a downfield chemical shift (>10 ppm), and its position can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear at a downfield chemical shift (around 165-175 ppm). The aromatic carbons would show distinct signals, with their chemical shifts and splitting patterns dictated by coupling with the fluorine atoms (¹JCF, ²JCF, etc.). The carbon attached to the bromine atom would also have a characteristic chemical shift.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for probing the environment of the fluorine atoms. For this compound, a single signal is expected for the two equivalent fluorine atoms. The chemical shift and any observed coupling would provide valuable structural information. For instance, in 3-bromo-4-fluorobenzoic acid, the ¹⁹F NMR shows a signal at -98.11 ppm. chemicalbook.com

While specific experimental NMR data for this compound is not prevalent in the literature, data for related compounds like 1-Bromo-3,5-difluorobenzene can offer insights into the expected chemical shifts and coupling constants. chemicalbook.comsigmaaldrich.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H (Aromatic) | 7.5 - 8.0 | s |

| ¹H (Carboxyl) | >10 | br s |

| ¹³C (C=O) | 165 - 175 | s |

| ¹³C (Aromatic) | 110 - 150 | m (due to C-F coupling) |

| ¹⁹F | -100 to -120 | s |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* transitions associated with the benzene (B151609) ring.

The substitution pattern on the benzene ring significantly influences the wavelength of maximum absorption (λmax). The presence of the bromine atom, fluorine atoms, and the carboxylic acid group can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted benzoic acid. Theoretical studies, such as those performed on methylene blue, demonstrate how computational methods can aid in the interpretation of UV-Vis spectra and understand the nature of electronic transitions. researchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, likely between 200 and 300 nm. The precise λmax values and molar absorptivity coefficients would need to be determined experimentally.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal the planar structure of the benzene ring and the conformation of the carboxylic acid group. A key feature of interest would be the intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, which typically leads to the formation of centrosymmetric dimers. The crystal packing would also be influenced by halogen bonding involving the bromine atom and potentially C-H···F interactions. While a crystal structure for the title compound is not publicly available, studies on related boronic acid derivatives have demonstrated the power of X-ray crystallography in elucidating detailed binding modes and intermolecular interactions. researchgate.net

Table 3: Expected Key Structural Parameters from X-ray Crystallography for this compound

| Parameter | Expected Value/Feature |

| Molecular Geometry | Planar benzene ring |

| Intermolecular Interactions | Hydrogen-bonded carboxylic acid dimers |

| Halogen bonding (C-Br···O or C-Br···F) | |

| π-π stacking | |

| Crystal System | To be determined |

| Space Group | To be determined |

Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular formula, C₇H₃BrF₂O₂. uni.lu

The presence of bromine would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks for the molecular ion and bromine-containing fragments that are two mass units apart and of nearly equal intensity.

The fragmentation of benzoic acid derivatives in a mass spectrometer often involves characteristic losses. libretexts.orgfu-berlin.de For this compound, expected fragmentation pathways include:

Loss of a hydroxyl radical (-OH): Leading to a fragment at [M-17]⁺.

Loss of a carboxyl group (-COOH): Resulting in a fragment at [M-45]⁺.

Decarboxylation (-CO₂): Producing a fragment at [M-44]⁺.

Predicted mass spectrometry data from databases like PubChemLite can provide a useful guide for interpreting experimental mass spectra. uni.lu

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 236/238 | [C₇H₃⁷⁹BrF₂O₂]⁺ / [C₇H₃⁸¹BrF₂O₂]⁺ (Molecular Ion) |

| 219/221 | [M - OH]⁺ |

| 191/193 | [M - COOH]⁺ |

| 192/194 | [M - CO₂]⁺ |

Computational Chemistry and Theoretical Investigations of 4 Bromo 3,5 Difluorobenzoic Acid

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to employ DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), to determine the optimized molecular geometry. researchgate.net This process involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable three-dimensional structure. The output of these calculations provides key geometric parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield crucial information about the electronic structure, such as the distribution of electron density and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis: Elucidation of HOMO-LUMO Energy Gaps and Chemical Stability

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sigmaaldrich.comsigmaaldrich.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sigmaaldrich.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. uni.lu A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. uni.lu Conversely, a small gap indicates a molecule that is more reactive and less stable.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP surface is colored to represent different potential values, with red typically indicating regions of negative potential (electron-rich areas, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor areas, prone to nucleophilic attack). bldpharm.com Green and yellow areas represent intermediate potentials. By analyzing the MEP map, one can identify the most likely sites for intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic reactions.

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govchemicalbook.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying donor-acceptor interactions, which are crucial for understanding hyperconjugation, intermolecular hydrogen bonding, and charge transfer processes. chemicalbook.comsigmaaldrich.com The strength of these interactions can be estimated through second-order perturbation theory, which calculates the stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO.

Derivation and Application of Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to predict the global reactivity of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. uni.lu

High-Level Ab Initio Methods for Thermochemical Properties and Enthalpies of Formation

High-level ab initio methods, such as coupled-cluster (CC) theory and composite methods like G2, G3, or CBS, are employed to accurately calculate thermochemical properties. uni.lu These methods provide reliable values for properties such as the standard enthalpy of formation (ΔHf°), which is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Accurate thermochemical data is essential for understanding the stability and energetics of chemical reactions.

Applications of 4 Bromo 3,5 Difluorobenzoic Acid in Specialized Organic Synthesis

Versatile Precursor in the Construction of Complex Organic Architectures

The trifunctional nature of 4-bromo-3,5-difluorobenzoic acid provides chemists with a powerful tool for constructing complex molecular frameworks. The carboxylic acid, bromo, and difluoro-substituted phenyl groups offer distinct reactive sites that can be addressed sequentially to build elaborate structures.

Research has demonstrated its utility as a starting material in multi-step syntheses. For instance, it is used in the preparation of intermediates for potent and selective P2X3 receptor antagonists. In one patented synthesis, this compound is first converted to its methyl ester, methyl 4-bromo-3,5-difluorobenzoate, showcasing the reactivity of the carboxyl group while preserving the crucial bromine atom for subsequent reactions. google.com

Furthermore, it serves as a key starting material for the synthesis of IKZF2 degraders, a class of therapeutic agents under investigation. google.com In this context, the compound is reacted to form more complex heterocyclic systems, highlighting its role as a foundational scaffold. google.com Another significant application is in the development of activity-based sensors. It has been used as a precursor to synthesize (4-bromo-3,5-difluorophenyl)methanol, an intermediate for fluorescent probes designed to detect the activity of specific enzymes like aldehyde dehydrogenase (ALDH). illinois.edu This transformation involves the reduction of the carboxylic acid to an alcohol, again demonstrating how a specific functional group can be targeted while others are retained for future modifications. illinois.edu

Key Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. This compound is frequently used as a pharmaceutical intermediate for this reason. cymitquimica.com

The derivatization of this compound is a cornerstone of its application in drug discovery. The carboxylic acid moiety is readily converted into amides, esters, and other functional groups to explore structure-activity relationships.

A notable example is its use in the creation of novel bacterial topoisomerase inhibitors (NBTIs). In a campaign to develop new antimicrobials against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), scientists used this compound to synthesize a library of amide-containing NBTIs. google.com This involved coupling the benzoic acid with various amine-containing fragments to produce a diverse set of candidate molecules.

In another application, the compound was instrumental in the development of selective fluorescent probes for aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme recognized as a marker for cancer stem cells. illinois.edu The synthesis of these sophisticated molecular tools relies on the specific reactivity of the this compound scaffold.

Derivatives of this compound have been successfully designed to interact with specific biological targets, demonstrating the compound's value in probing and modulating cellular pathways.

| Derivative Class | Molecular Target/Pathway | Therapeutic Area/Application |

| Heterocyclic Compounds | P2X3 Receptor | Pain, Respiratory Disorders |

| IKZF2 Degraders | IKAROS Family Zinc Finger 2 (IKZF2) | Oncology, Immunology |

| Amide-containing NBTIs | Bacterial Topoisomerase | Antibacterials |

| Fluorescent Probes | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Cancer Diagnostics, Research Tools |

The heterocyclic compounds derived from this acid have shown high antagonistic activity against the P2X3 receptor, which is significant for treating diseases where this receptor plays a key role. google.com Similarly, the development of IKZF2 degraders targets a specific transcription factor involved in the function of immune cells, representing a modern therapeutic strategy. google.com The NBTIs synthesized from this starting material are designed to inhibit a critical bacterial enzyme, providing a potential solution to the challenge of antibiotic resistance.

Strategic Role in Agrochemical Development

Fluorinated compounds are integral to modern agrochemical research due to their ability to enhance the efficacy and stability of active ingredients. Commercial suppliers list this compound as a building block for the agrochemical sector. cymitquimica.com Its structural motifs are found in various pesticides and herbicides. The presence of the difluorinated ring and the bromine handle for further chemical elaboration makes it a candidate for the synthesis of new agrochemically active substances. While its general utility in this field is recognized, specific, publicly documented examples of its incorporation into commercial agrochemicals are not extensively detailed in the reviewed literature.

Integration into Material Science for Specialty Chemicals and Advanced Polymer Synthesis

The unique electronic and structural properties of this compound make it a valuable component in the field of material science. It is classified by chemical suppliers as a "Material Building Block" and, more specifically, as an "Organic monomer of COF" (Covalent Organic Frameworks). bldpharm.combldpharm.com

COFs are a class of porous crystalline polymers with highly ordered structures and tunable properties, making them suitable for applications in gas storage, catalysis, and sensing. The structure of this compound is well-suited for constructing these advanced materials. The carboxylic acid group can form strong, stable linkages (like boronate esters or imines after conversion), while the bromine atom provides a site for post-synthetic modification or for forming carbon-carbon bonds via cross-coupling reactions during the polymerization process.

The potential to create materials with tailored functionalities is a key driver of modern material science. The difluoro substitution on the phenyl ring of this compound significantly influences the electronic nature of the monomer, which in turn affects the properties of the resulting polymer or framework. These fluorine atoms can enhance thermal stability, modify semiconductor properties, and influence intermolecular interactions within the material. By strategically incorporating this monomer, scientists can fine-tune the electronic, optical, and physical characteristics of advanced materials for specific applications in electronics and specialty polymers. bldpharm.combldpharm.com

Future Research Trajectories and Emerging Applications of 4 Bromo 3,5 Difluorobenzoic Acid

Development of Enhanced Synthetic Routes Exhibiting Superior Efficiency and Selectivity

The utility of 4-Bromo-3,5-difluorobenzoic acid is fundamentally linked to its availability through efficient and selective synthetic methods. Current synthetic approaches often rely on multi-step sequences that may lack optimal efficiency or regiochemical control. Future research is poised to address these limitations by developing more sophisticated and streamlined synthetic routes.

A significant challenge lies in the precise installation of the bromine and carboxyl groups onto a difluorinated benzene (B151609) core. Traditional methods may yield mixtures of isomers, necessitating difficult purification steps. Research into directed ortho-metalation (DoM) strategies is a promising avenue. In this approach, a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to a specific adjacent position, which can then be functionalized. For instance, methods used for synthesizing isomers like 4-bromo-2,6-difluorobenzoic acid involve the reaction of 3,5-difluorobromobenzene with an organolithium reagent, which can be adapted to achieve different regioselectivity under carefully controlled conditions. google.com

Table 1: Potential Strategies for Enhanced Synthesis

| Synthetic Strategy | Description | Potential Advantages |

| Directed Ortho-Metalation (DoM) | Using a directing group to achieve regioselective lithiation of a difluorobenzene precursor, followed by carboxylation (e.g., with CO₂) or bromination. | High regioselectivity, control over substituent placement. |

| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of a C-H bond on a 1-bromo-2,4-difluorobenzene (B57218) or 3,5-difluorobenzoic acid backbone using a metal catalyst (e.g., Palladium, Rhodium). | Atom economy, reduced number of synthetic steps, access to novel reactivity. |

| Halogen Dance Reactions | Migration of a halogen atom to a more stable position on the aromatic ring under basic conditions, potentially allowing for isomerization to the desired product. | Access to thermodynamically favored isomers from more readily available starting materials. |

| Flow Chemistry | Performing reactions in a continuous flow reactor, allowing for precise control over reaction parameters like temperature, pressure, and time. | Improved safety for hazardous reagents, enhanced scalability and reproducibility, potential for higher yields. |

Continued Exploration of Novel Biological Activities of its Functionalized Derivatives

The presence of fluorine and bromine atoms significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can enhance metabolic stability and binding affinity, while bromine can participate in halogen bonding with biological targets. Consequently, this compound serves as a valuable scaffold for the development of new therapeutic agents. cymitquimica.com

Research on isomeric and related compounds provides a strong rationale for this exploration. For example, 4-bromo-2,5-difluorobenzoic acid is a known intermediate in the synthesis of GPR119 agonists (for diabetes and obesity) and selective NaV1.7 inhibitors (for pain). chemicalbook.com This suggests that derivatives of this compound could exhibit similar activities. The primary route for creating derivatives involves the functionalization of the carboxylic acid group to form amides, esters, and hydrazones, which can dramatically alter biological activity. researchgate.net

Future research will likely focus on synthesizing libraries of these derivatives and screening them against a wide range of biological targets. Of particular interest is the synthesis of amino-derivatives, as compounds like 2-amino-4-bromo-3,5-difluorobenzoic acid have been investigated as potential enzyme inhibitors. uni.lu The exploration of these derivatives could lead to the discovery of novel drug candidates for cancer, infectious diseases, and neurological disorders. researchgate.netmdpi.com

Table 2: Potential Functionalized Derivatives and Their Biological Targets

| Derivative Class | Example Functionalization | Potential Biological Target/Activity | Rationale from Related Compounds |

| Amides | Reaction with primary/secondary amines | Ion channels (e.g., NaV1.7), GPCRs (e.g., GPR119), Kinases | Isomers are precursors to NaV1.7 inhibitors and GPR119 agonists. chemicalbook.com |

| Hydrazide-Hydrazones | Conversion to hydrazide, followed by condensation with aldehydes/ketones | Antimicrobial agents (antibacterial, antifungal) | Derivatives of 4-fluorobenzoic acid show antimicrobial properties. researchgate.net |

| Amino Derivatives | Nitration of the ring followed by reduction | Methyltransferases (e.g., METTL3), other enzymes | 2-amino-4-bromo-3,5-difluorobenzoic acid is explored for METTL3 inhibition. |

| Heterocyclic Adducts | Cyclization reactions to form fused heterocycles (e.g., benzoxazoles) | Antitumor agents | Coumarin-based structures with bromo-substituents have shown antitumor activity. mdpi.com |

Advancements in Computational Modeling for Predictive Structure-Activity Relationships

As the synthesis of derivative libraries expands, computational modeling will become an indispensable tool for rational drug design. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) can predict the properties and biological activities of new molecules before they are synthesized, saving significant time and resources.

DFT studies can elucidate the electronic properties of this compound and its derivatives. researchgate.net By calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and mapping the Molecular Electrostatic Potential (MEP), researchers can predict the molecule's reactivity and how it will interact with biological receptors. researchgate.net For example, these calculations can quantify the electron-withdrawing effects of the fluorine atoms and their influence on the acidity of the carboxyl group and the potential for the bromine atom to act as a halogen bond donor.

3D-QSAR methods, such as Comparative Molecular Surface Analysis (CoMSA), can build predictive models that correlate the three-dimensional structure of a series of compounds with their biological activity. nih.govresearchgate.net By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Table 3: Computational Modeling in Future Research

| Modeling Technique | Application for this compound | Predicted Parameters/Outcomes |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | HOMO-LUMO energy gap, molecular electrostatic potential (MEP), atomic charges, vibrational frequencies. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of novel derivatives. | Predictive models for potency, toxicity, and pharmacokinetic properties (pKa, logP). nih.govresearchgate.net |

| Molecular Docking | Simulating the binding of derivatives to specific protein targets. | Binding affinity, binding pose, key intermolecular interactions (hydrogen bonds, halogen bonds). |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Stability of the binding pose, conformational changes, role of solvent. |

Potential for Integration into Supramolecular Chemistry and Nanomaterial Science

The distinct functional groups of this compound make it an excellent building block, or tecton, for the construction of highly ordered supramolecular assemblies and functional nanomaterials. The carboxylic acid provides a robust site for forming strong hydrogen-bonded dimers or for coordinating to metal ions, while the bromine and fluorine atoms are capable of participating in weaker, yet highly directional, halogen bonding. nih.gov

The combination of hydrogen and halogen bonding allows for the programmed self-assembly of complex, multi-dimensional networks. nih.gov Research has shown that fluorination of the phenyl ring can enhance the strength of halogen bonds involving bromine by creating a more positive σ-hole on the halogen atom. acs.org This makes this compound a particularly interesting candidate for crystal engineering, where the goal is to design and synthesize crystalline solids with desired structures and properties.

A significant emerging application is its use as an organic linker in Metal-Organic Frameworks (MOFs). nih.govresearchgate.net MOFs are porous crystalline materials constructed from metal nodes and organic linkers. By using fluorinated linkers like this compound, it is possible to create "F-MOFs" with tailored pore sizes and chemical environments. nih.gov These materials often exhibit enhanced chemical stability and hydrophobicity, making them promising for applications in gas storage and separation (e.g., CO₂ capture), catalysis, and sensing. nih.govrsc.org

Table 4: Role in Supramolecular Chemistry and Nanomaterials

| Functional Group | Intermolecular Interaction | Application in Materials Science |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Dimerization), Metal Coordination | Crystal engineering of organic co-crystals, Formation of Metal-Organic Frameworks (MOFs). nih.govresearchgate.net |

| Bromine Atom (-Br) | Halogen Bonding (Br···O, Br···N, Br···F) | Directing self-assembly in crystal engineering, creating specific interaction sites within MOF pores. nih.govacs.org |

| Fluorine Atoms (-F) | Halogen Bonding (F···H, F···Br), Dipole-Dipole Interactions | Enhancing the strength of other halogen bonds, increasing the thermal and chemical stability of materials like F-MOFs. acs.orgnih.gov |

Q & A

Basic: What are the optimal synthetic routes for 4-Bromo-3,5-difluorobenzoic acid, and what reaction conditions are critical for high yield?

Answer:

The most efficient method involves bromination of 3,5-difluorobenzoic acid using bromine (Br₂) in the presence of aqueous sulfuric acid (H₂SO₄). This single-step process minimizes side reactions and achieves yields of 93–99% with high purity . Key conditions include:

- Temperature control : Maintain 0–5°C to suppress over-bromination.

- Catalyst : H₂SO₄ acts as both a solvent and acid catalyst, enhancing electrophilic substitution at the para position.

- Workup : Neutralization with aqueous NaHCO₃ followed by recrystallization from dimethyl sulfoxide (DMSO) improves purity.

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in negative mode confirms the molecular ion peak at m/z 252.01 (M⁻) .

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid (TFA) resolve impurities.

Advanced: How can Suzuki-Miyaura coupling reactions be optimized using this compound as a substrate?

Answer:

The bromine atom at position 4 is highly reactive in cross-coupling. Optimization strategies include:

- Catalyst system : Use Pd(PPh₃)₄ (2 mol%) with a ligand such as SPhos to enhance selectivity.

- Base : K₂CO₃ in a DMF/H₂O (3:1) mixture at 80°C minimizes decarboxylation .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and isolate the product via acid precipitation (pH 2–3).

Advanced: What are the challenges in achieving regioselective functionalization of this compound?

Answer:

Competing reactivity between substituents complicates regioselectivity:

- Bromine vs. Fluorine : The bromine atom is more electrophilic, but fluorine’s electron-withdrawing effect can deactivate the ring. Steric hindrance from adjacent fluorine atoms may limit nucleophilic attack at position 4 .

- Mitigation : Use directing groups (e.g., converting –COOH to –COOCH₃) to steer reactions toward specific positions. Computational modeling (DFT) predicts substitution patterns .

Data Contradiction: How to resolve discrepancies in reported bromination yields for fluorinated benzoic acids?

Answer:

Variations in yield (e.g., 85% vs. 99%) arise from:

- Impurities in starting material : 3,5-Difluorobenzoic acid must be ≥98% pure to avoid competing side reactions.

- Solvent choice : H₂SO₄ vs. acetic acid alters reaction kinetics. Sulfuric acid enhances electrophilicity but may degrade acid-sensitive substrates .

- Validation : Cross-check purity via melting point (150–152°C) and HPLC retention time .

Methodological: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

- Recrystallization : Dissolve crude product in hot DMSO, filter, and cool to 4°C for crystal formation (yield: 85–90%).

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–50%) to separate brominated byproducts .

- Acid-Base Extraction : Partition between aqueous HCl (pH 1) and dichloromethane to remove unreacted starting material.

Advanced: How does the electronic effect of fluorine substituents influence the acidity of this compound?

Answer:

- pKa Reduction : The electron-withdrawing fluorine atoms at positions 3 and 5 lower the pKa to ~4.5 (vs. ~4.2 for benzoic acid), enhancing acidity .

- Resonance Effects : Fluorine’s -I effect stabilizes the deprotonated carboxylate via conjugation, confirmed by computational studies (Mulliken charge analysis) .

Basic: What are the solubility properties of this compound in common laboratory solvents?

Answer:

- High Solubility : DMSO, DMF (>50 mg/mL at 25°C).

- Low Solubility : Water (<0.1 mg/mL), hexane, diethyl ether.

- Intermediate : Methanol (5–10 mg/mL with sonication) .

Advanced: What strategies are employed to mitigate decarboxylation during high-temperature reactions of this compound?

Answer:

- Protection of –COOH : Convert to methyl ester (using CH₃I/K₂CO₃) before heating.

- Low-Temperature Coupling : Perform Suzuki reactions at ≤80°C.

- Additives : Add Cu(I) salts to stabilize the carboxylate intermediate .

Data Contradiction: How to address conflicting reports on the biological activity of fluorinated benzoic acid derivatives?

Answer:

- Structural Specificity : Minor changes (e.g., amino vs. bromo substituents) drastically alter bioactivity. For example, 2-amino-4-bromo-3,5-difluorobenzoic acid shows antimalarial potential, while the non-amino variant may lack this activity .

- Assay Conditions : Validate results using standardized protocols (e.g., Plasmodium falciparum 3D7 strain for antimalarial testing) and control for cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.